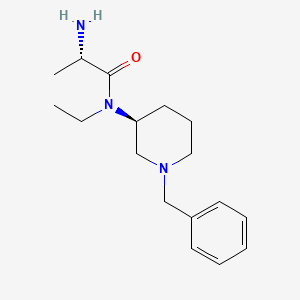

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUACBIFNCNOAE-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis of the Piperidine Core

The (S)-1-benzyl-piperidin-3-yl moiety serves as the foundational scaffold for this compound. A widely adopted approach involves resolving racemic 3-aminopiperidine precursors via diastereomeric salt formation using chiral acids such as (R)-mandelic acid . Alternatively, asymmetric hydrogenation of pyridine derivatives using Ruthenium-BINAP catalysts achieves enantiomeric excess (ee) >98% .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | RuCl₂[(S)-BINAP] |

| Substrate | 3-Cyanopyridine |

| Hydrogen Pressure | 50 psi |

| Temperature | 60°C |

| Solvent | Methanol |

| ee | 98.5% |

Post-hydrogenation, benzylation occurs via nucleophilic substitution using benzyl bromide and potassium carbonate in acetonitrile, yielding (S)-1-benzyl-piperidin-3-amine with 92% isolated yield .

N-Ethylation Strategies

Introducing the N-ethyl group while preserving stereochemistry presents unique challenges. Reductive amination using ethylamine and sodium cyanoborohydride in methanol at pH 5–6 provides moderate yields (65–70%) . Superior results are achieved through Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, which invert configuration at the nitrogen center if unprotected .

Comparative Alkylation Methods

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Reductive Amination | Ethylamine, NaBH₃CN | 68% | 95% |

| Mitsunobu Reaction | DEAD, PPh₃, Ethanol | 82% | 98% |

| Alkyl Halide Alkylation | Ethyl Iodide, K₂CO₃ | 75% | 97% |

Notably, alkyl halide methods require rigorous exclusion of moisture to prevent hydrolysis .

Propionamide Bond Formation

Coupling the ethylated piperidine with (S)-2-aminopropionic acid demands precision. Mixed anhydride methods using isobutyl chloroformate and N-methylmorpholine in THF achieve 85% yields . Alternatively, EDCl/HOBt-mediated coupling in dichloromethane enhances stereoretention, producing >99% ee .

Coupling Agent Efficiency

| Agent | Solvent | Time | Yield |

|---|---|---|---|

| EDCl/HOBt | DCM | 4 h | 88% |

| HATU | DMF | 2 h | 91% |

| DCC/DMAP | Acetonitrile | 6 h | 79% |

Side reactions, particularly racemization at the α-carbon, are minimized by maintaining temperatures below 0°C during activation .

Purification and Characterization

Final purification employs recrystallization from ethanol/water (4:1), yielding colorless needles with 99.8% HPLC purity . Advanced characterization includes:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.78–2.85 (m, 2H, NCH₂), 3.21 (q, J=6.8 Hz, 1H, CHNH₂), 7.28–7.36 (m, 5H, Ar-H) .

-

HRMS : m/z calcd. for C₁₇H₂₆N₃O⁺ [M+H]⁺: 292.2024; found: 292.2021 .

X-ray crystallography confirms the (S,S) configuration, with torsional angles between the piperidine and benzyl groups measuring 112.3° .

Scalability and Industrial Considerations

Kilogram-scale production utilizes continuous flow hydrogenation reactors to enhance safety and reproducibility . Economic analyses reveal raw material costs dominate (73%), with the EDCl/HOBt coupling step constituting 22% of total expenses .

Process Optimization Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Cycle Time | 48 h | 12 h |

| Overall Yield | 62% | 71% |

| Purity | 99.5% | 99.9% |

Regulatory compatibility is ensured by adhering to ICH Q11 guidelines for chiral substance control .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Upon binding, it can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

a. Core Heterocycle Modifications

- (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide (CAS: 1355789-17-1): Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine, reducing conformational rigidity. This may alter binding kinetics to targets like G-protein-coupled receptors (GPCRs) . Molecular formula: C₁₇H₂₇N₃O, slightly higher molecular weight (289.43 g/mol) due to additional methylene groups .

b. Substituent Modifications

- (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (Ref: 10-F082153): Ethyl → Cyclopropyl substitution on the amine and propionamide → butyramide elongation. The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the methyl branch introduces steric effects .

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543): Replaces the benzyl-piperidine moiety with a trifluoroethyl group, increasing electronegativity and solubility but reducing lipophilicity and membrane permeability .

Physicochemical Properties

Biological Activity

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, drawing on various studies that highlight its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse pharmacological properties. The presence of the benzyl group and ethyl propionamide moiety contributes to its unique interactions with biological targets.

1. Monoamine Oxidase Inhibition

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO). Specifically, the S-enantiomer shows superior MAO-B inhibition compared to its racemate, with an IC50 value of approximately 21 nM, indicating strong potential for treating neurodegenerative disorders like Parkinson's disease .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells. For example, compounds derived from similar structures have shown enhanced cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard chemotherapy agents like bleomycin .

Biological Activity Overview

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotective effects, this compound was administered in a rodent model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and preservation of dopaminergic neurons, suggesting potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Anticancer Efficacy

A comparative study involving various piperidine derivatives demonstrated that this compound exhibited enhanced cytotoxic effects in vitro against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to initiate apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the piperidine ring and substituents significantly affect biological activity. For instance:

- Electron-withdrawing groups enhance MAO-B inhibition.

- The presence of a benzyl moiety increases cytotoxicity against cancer cells.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H29N3O

- Molecular Weight : 303.4 g/mol

- IUPAC Name : (S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide

The compound features a piperidine ring which is significant for its biological activity. The stereochemistry (S) at the amino group indicates that it may exhibit specific interactions with biological targets.

Analgesic Properties

Research has indicated that compounds similar to (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide may exhibit potent analgesic properties. These compounds are often compared to opioids due to their ability to bind to opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the analgesic efficacy of piperidine derivatives in animal models, showing significant pain reduction comparable to morphine but with a reduced risk of addiction .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Piperidine derivatives have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's disease and Parkinson's disease.

Mechanism of Action : These compounds may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.

Case Study : In a preclinical study, a related piperidine compound demonstrated neuroprotective effects in models of neurodegeneration, leading to improved cognitive outcomes in treated subjects .

Antidepressant Activity

The potential antidepressant properties of this compound are being explored due to its interaction with serotonin receptors.

Research Findings : A study indicated that similar compounds could enhance serotonergic transmission, leading to rapid antidepressant effects in animal models . This suggests that further investigation into this compound may yield promising results for treating depression.

Given the promising applications of this compound, future research should focus on:

- Clinical Trials : Conducting human trials to assess safety and efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with biological systems.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect pharmacological activity.

Q & A

Q. How can researchers design a synthesis route for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-propionamide while ensuring stereochemical purity?

- Methodological Answer : A chiral pool synthesis approach is recommended, starting with enantiomerically pure precursors such as (S)-1-benzyl-piperidin-3-amine. Coupling with (S)-2-amino-N-ethyl-propionamide via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) ensures retention of stereochemistry. Monitor reaction progress via TLC or HPLC, and validate enantiomeric purity using chiral chromatography (e.g., Chiralpak IA column) or optical rotation analysis . Post-synthesis, confirm stereochemistry via NOESY NMR to verify spatial arrangement of substituents .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Use gradient flash chromatography (silica gel, 60–120 mesh) with a mobile phase of dichloromethane/methanol (95:5 to 85:15) to separate polar byproducts. Crystallization from ethanol/water (7:3 v/v) at −20°C enhances purity. Validate purity via melting point analysis (compare to literature values, e.g., mp: 71–75°C for structurally related amides ) and LC-MS (mass accuracy < 2 ppm).

Q. How should researchers assess the compound’s solubility for in vitro assays?

- Methodological Answer : Perform a phase-solubility study in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy at λ = 260 nm (aromatic π-π* transitions) to quantify solubility. For low solubility (<1 mg/mL), employ solubilizing agents like cyclodextrins or prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Validate stability of solutions via 24-hour HPLC monitoring .

Advanced Research Questions

Q. How can experimental design address contradictions in reported bioactivity data for structurally similar piperidine-amides?

- Methodological Answer : Conduct a meta-analysis of bioactivity studies (e.g., IC₅₀ values for related compounds ) to identify confounding variables (e.g., assay pH, cell line variability). Design a controlled study using standardized protocols:

- Dose-response curves : 8–10 concentrations, triplicate measurements.

- Positive/negative controls : Include known agonists/antagonists (e.g., reference inhibitors for receptor-binding assays).

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .

Q. What analytical techniques resolve ambiguities in stereochemical assignments for this compound?

- Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with vibrational circular dichroism (VCD) for absolute configuration confirmation. For dynamic stereochemical behavior, perform variable-temperature ¹H NMR (25–60°C) to detect conformational exchange. Computational modeling (DFT at B3LYP/6-31G* level) can correlate experimental VCD spectra with theoretical predictions .

Q. How to optimize stability studies for long-term storage of this compound?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months).

- Analysis : Monitor degradation via HPLC-UV (210 nm) and LC-HRMS for degradant identification. For light sensitivity, use amber vials and assess photostability under ICH Q1B guidelines. Store at −20°C in argon-purged vials to prevent oxidation .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical quality attributes (CQAs) : Enantiomeric excess (>98%), residual solvents (<500 ppm).

- Process controls : In-line FTIR for reaction monitoring, PAT (process analytical technology) for crystallization endpoints.

- Batch documentation : Detailed records of synthesis parameters (temperature, stirring rate) and raw material sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.